C.I. Acid Black 210
Overview
Description
C.I. Acid Black 210 is a synthetic azo dye widely used in various industries, particularly in the textile and leather sectors. It is known for its deep black color and excellent dyeing properties. The compound is characterized by its complex molecular structure, which includes multiple azo groups that contribute to its chromophoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Black 210 involves multiple steps, starting with the nitration of 4,4’-diaminobenzenesulfonanilide. This intermediate is then coupled with H acid under acidic conditions. Subsequently, p-nitroaniline is diazotized and coupled with the previously obtained product under alkaline conditions. The final product is then coupled with isophthalic acid amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The dye is typically produced in the form of a black powder, which is then purified and standardized for various applications .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Black 210 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used to break down the azo bonds.
Substitution: Strong nucleophiles like hydroxide ions (OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzene, cresol, naphthalene, phenol, 2-naphthylamine, and phenylacetic acid .
Scientific Research Applications
C.I. Acid Black 210 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Acid Black 210 primarily involves its interaction with cellular components. The dye can undergo biotransformation, leading to the formation of toxic aromatic amines. These metabolites can interact with cellular DNA and proteins, causing cytotoxic effects . The molecular targets include enzymes involved in oxidative stress and detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
- C.I. Acid Black 1
- C.I. Acid Black 234
- C.I. Acid Brown 703
Uniqueness
C.I. Acid Black 210 is unique due to its specific molecular structure, which includes multiple azo groups and sulfonic acid functionalities. This structure imparts excellent dyeing properties and stability under various conditions .
Properties
IUPAC Name |
dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMBOPWDPAXAI-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25K2N11O11S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024564 | |
Record name | C.I. Acid Black 210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85223-29-6, 99576-15-5 | |
Record name | 4-Amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulphonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085223296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, dipotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099576155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Acid Black 210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulphonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, potassium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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